An In-depth Technical Guide to Ethylmalonic acid-d5 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Ethylmalonic acid-d5 for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ethylmalonic acid-d5, a deuterated stable isotope of Ethylmalonic acid. The document details its chemical properties, its crucial role in analytical methodologies, and its relevance in the context of metabolic disorders.
Introduction to Ethylmalonic acid-d5
Ethylmalonic acid-d5 is a labeled form of ethylmalonic acid where five hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility is particularly significant in clinical diagnostics and metabolic research, where accurate quantification of endogenous ethylmalonic acid is crucial for the diagnosis and monitoring of certain inborn errors of metabolism.
Ethylmalonic acid itself is a dicarboxylic acid that can accumulate in the body due to genetic metabolic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3] Therefore, the ability to precisely measure its levels in biological fluids is of paramount importance.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Ethylmalonic acid-d5 and Ethylmalonic acid
| Property | Ethylmalonic acid-d5 | Ethylmalonic acid |
| Synonyms | ETHYL-D5-MALONIC ACID | 2-ethylpropanedioic acid, α-Carboxybutyric acid |
| CAS Number | 66311-22-6[4] | 601-75-2[5] |
| Molecular Formula | C₅H₃D₅O₄[4] | C₅H₈O₄[5] |
| Molecular Weight | 137.15 g/mol [4] | 132.11 g/mol [5] |
| Appearance | White to off-white solid[4] | Solid[6] |
| Melting Point | Not available | 112-114 °C[5][6] |
| Solubility | Not available | Soluble in water, methanol, and ethanol[7][8] |
| pKa | Not available | pK₁: 2.90, pK₂: 5.55[8] |
Role in Metabolic Pathways and Disease
Ethylmalonic acid is an intermediate in the metabolism of fatty acids and certain amino acids.[9][10] Its accumulation is a key biomarker for several metabolic disorders.
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
SCAD deficiency is an autosomal recessive disorder that affects the breakdown of short-chain fatty acids.[11] The enzyme SCAD is responsible for the first step in the mitochondrial beta-oxidation of these fatty acids.[12] A deficiency in this enzyme leads to the accumulation of its substrates, which are then shunted into alternative metabolic pathways, resulting in the increased production and excretion of ethylmalonic acid.[12][13]
Ethylmalonic Encephalopathy (EE)
Ethylmalonic Encephalopathy is a severe, infantile metabolic disorder caused by mutations in the ETHE1 gene.[2][3] The ETHE1 protein is a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (H₂S).[3][14] In EE, the dysfunctional ETHE1 enzyme leads to the accumulation of toxic levels of H₂S.[14][15] This, in turn, is thought to inhibit the activity of other mitochondrial enzymes, including SCAD, leading to a secondary accumulation of ethylmalonic acid.[14] The pathophysiology of EE is complex, involving bioenergetic dysfunction, oxidative stress, and mitochondrial permeability transition.[15]
Below is a diagram illustrating the simplified metabolic context of ethylmalonic acid accumulation in these disorders.
Caption: Simplified metabolic pathways leading to ethylmalonic acid accumulation.
Experimental Protocols: Use as an Internal Standard
The primary application of Ethylmalonic acid-d5 is as an internal standard in quantitative analytical methods. Its chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.
General Workflow for Quantitative Analysis
The use of a deuterated internal standard is a cornerstone of accurate quantification in mass spectrometry. The workflow ensures that any variability introduced during the analytical process is accounted for, leading to reliable results.
Caption: General workflow for using Ethylmalonic acid-d5 as an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a widely used technique for the analysis of organic acids in biological fluids. Derivatization is often employed to improve chromatographic retention and ionization efficiency.
Objective: To quantify ethylmalonic acid in human plasma or urine.
Materials:
-
Ethylmalonic acid-d5 (internal standard)
-
Ethylmalonic acid (for calibration standards)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
Biological matrix (plasma, urine)
-
Centrifuge, vortex mixer, LC-MS system
Protocol:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of Ethylmalonic acid-d5 in a suitable solvent (e.g., 50% ACN in water).
-
Prepare a series of calibration standards of non-labeled ethylmalonic acid in the same solvent.
-
-
Sample Preparation and Derivatization:
-
To a 50 µL aliquot of plasma or urine, add 5 µL of the Ethylmalonic acid-d5 internal standard solution.
-
Add 150 µL of ACN to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a solution containing 3-NPH, EDC, and pyridine in ACN/water.
-
Incubate the mixture at 40°C for 30 minutes to allow for the derivatization reaction to complete.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for both derivatized ethylmalonic acid and ethylmalonic acid-d5.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of ethylmalonic acid in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is necessary to increase the volatility of dicarboxylic acids like ethylmalonic acid.
Objective: To quantify ethylmalonic acid in human urine.
Materials:
-
Ethylmalonic acid-d5 (internal standard)
-
Ethylmalonic acid (for calibration standards)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Pyridine
-
Urine samples
-
Centrifuge, vortex mixer, GC-MS system
Protocol:
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of Ethylmalonic acid-d5 and non-labeled ethylmalonic acid in a suitable solvent like ethyl acetate.
-
-
Sample Preparation and Derivatization:
-
To a 100 µL aliquot of urine, add 10 µL of the Ethylmalonic acid-d5 internal standard solution.
-
Lyophilize the sample to complete dryness.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the trimethylsilylation reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature-programmed oven to separate the analytes.
-
Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the trimethylsilyl derivatives of ethylmalonic acid and ethylmalonic acid-d5.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
-
Calculate the concentration of ethylmalonic acid in the urine samples based on their peak area ratios and the calibration curve.
-
Conclusion
Ethylmalonic acid-d5 is an indispensable tool for researchers and clinicians in the field of metabolic disorders. Its use as an internal standard enables the accurate and precise quantification of endogenous ethylmalonic acid, which is critical for the diagnosis, monitoring, and study of conditions such as SCAD deficiency and Ethylmalonic Encephalopathy. The methodologies outlined in this guide provide a framework for the reliable application of Ethylmalonic acid-d5 in a research or clinical laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medlink.com [medlink.com]
- 3. Ethylmalonic encephalopathy: MedlinePlus Genetics [medlineplus.gov]
- 4. ETHYL-D5-MALONIC ACID | 66311-22-6 [amp.chemicalbook.com]
- 5. Ethylmalonic acid 97 601-75-2 [sigmaaldrich.com]
- 6. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethylmalonic acid, 97+% | Fisher Scientific [fishersci.ca]
- 8. ETHYLMALONIC ACID | 601-75-2 [chemicalbook.com]
- 9. Ethylmalonic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Ethylmalonic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Short-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 12. SCADD (short chain acyl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]
- 13. dshs.texas.gov [dshs.texas.gov]
- 14. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
